4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole
Overview
Description
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is a chemical compound that features a thiazole ring substituted with an iodide and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole typically involves the iodination of a thiazole derivative followed by the introduction of the TBDMS-protected hydroxymethyl group. One common method involves the reaction of a thiazole precursor with iodine in the presence of an oxidizing agent to introduce the iodide. The hydroxymethyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with various nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Deprotection: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is effective for removing the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while deprotection reactions yield the free hydroxymethyl thiazole.
Scientific Research Applications
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The TBDMS group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in that it contains a TBDMS-protected hydroxyl group.
(Tert-butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS-protected hydroxyl group.
4-(Tert-butyldimethylsilyl)oxy-1-butanol: Contains a TBDMS-protected hydroxyl group and is used as an intermediate in organic synthesis.
Uniqueness
4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is unique due to the presence of both the iodide and TBDMS-protected hydroxymethyl group on the thiazole ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl-[(2-iodo-1,3-thiazol-4-yl)methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUNQSEXUIIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INOSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697157 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875548-60-0 | |
Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-iodothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875548-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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